1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
This compound belongs to the triazolo-pyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a 2-ethoxyphenyl group at position 7, a methyl group at position 5, and an acetyl group at position 4. Its molecular formula is C₁₈H₂₀N₄O₂, with a molecular weight of 324.38 g/mol.
Properties
IUPAC Name |
1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-22-13-8-6-5-7-12(13)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGYRSCBPQEWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution at the Ethoxyphenyl Ring
The ethoxy group (-OCH₂CH₃) on the phenyl ring acts as an electron-donating substituent, directing electrophilic attacks to the ortho and para positions relative to itself. Key reactions include:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at ortho/para positions | |
| Sulfonation | H₂SO₄/SO₃, 100°C | Sulfonic acid derivatives | |
| Halogenation | Cl₂ or Br₂ with FeCl₃ catalyst | Halo-substituted analogs |
These reactions are critical for introducing functional groups that modulate biological activity or solubility.
Hydrolysis of the Ethoxy Group
The ethoxy group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields a phenolic hydroxyl group, enhancing hydrogen-bonding potential . -
Basic Hydrolysis :
Forms a phenoxide intermediate, useful for further alkylation or acylation .
Reactivity of the Acetyl Group
The ketone moiety undergoes characteristic nucleophilic additions and reductions:
These transformations are pivotal for modifying pharmacokinetic properties .
Functionalization of the Triazolopyrimidine Core
The fused triazole-pyrimidine system participates in:
-
N-Alkylation :
Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives . -
Oxidation :
Treatment with m-CPBA oxidizes sulfur-containing substituents (if present) to sulfoxides or sulfones .
Stability Under Varied Conditions
-
Acidic Conditions : The acetyl group remains stable, but prolonged exposure to strong acids (e.g., H₂SO₄) may degrade the triazole ring.
-
Basic Conditions : The compound undergoes slow hydrolysis of the ethoxy group but remains intact in mild bases (pH < 10) .
-
Thermal Stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) .
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity with related triazolopyrimidines:
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazolo-Pyrimidine Derivatives
Physicochemical Properties
Q & A
Q. How can synthesis conditions for this compound be optimized to achieve high yield and purity?
Methodological Answer: Optimization involves catalyst selection, solvent systems, and reaction monitoring. For example:
- Catalyst: Use TMDP (trimethylenedipiperidine) at 10 mol% in ethanol/water (1:1 v/v) under reflux, yielding ~92% purity after recrystallization .
- Molten-state synthesis: TMDP acts as both solvent and catalyst at 65°C, simplifying purification via filtration .
- Reusability: Recovered TMDP can be reused without purification, reducing costs .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR (e.g., DMSO-d₆) identify substituents (e.g., ethoxyphenyl δ 7.14 ppm, methyl δ 2.20 ppm) .
- uPLC-MS: Confirms molecular weight (e.g., [M+H]⁺ m/z = 291) and purity (≥99%) .
- Chiral SFC: Validates enantiomeric excess (100% ee) for stereoisomers .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and how does stereochemistry affect pharmacological activity?
Methodological Answer:
- Chiral Separation: Use Chiralpak AD or ASV columns with heptane/isopropanol (8:2) for preparative SFC, achieving >97% ee .
- Stereochemical Impact: Compare enantiomers in binding assays (e.g., neonatal Fc receptor affinity via X-ray crystallography) to identify active stereoisomers .
Q. How should structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?
Methodological Answer:
- Substituent Modification: Replace the 2-ethoxyphenyl group with fluorophenyl or difluorophenyl moieties to enhance binding (e.g., 3,5-difluorophenyl increases logD for blood-brain barrier penetration) .
- Bioisosteric Replacement: Substitute the ethanone group with carboxamide to improve solubility while retaining activity .
- Assay Design: Use in vitro microtubule polymerization assays (IC₅₀) and cellular tauopathy models to prioritize candidates .
Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .
- Dose-Response Studies: Optimize dosing regimens in animal models (e.g., rodent tauopathy) to align with in vitro IC₅₀ values .
- Target Engagement Assays: Use PET tracers or biomarker analysis to confirm target modulation in vivo .
Q. What strategies improve the compound’s pharmacokinetic properties for CNS applications?
Methodological Answer:
- Fluorine Substitution: Introduce fluorine at the phenyl ring (e.g., 3-fluorophenyl) to enhance logD and blood-brain barrier penetration .
- Prodrug Design: Convert the ethanone to a ketal or ester prodrug for improved aqueous solubility .
- Metabolic Shielding: Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
